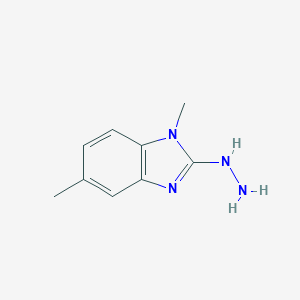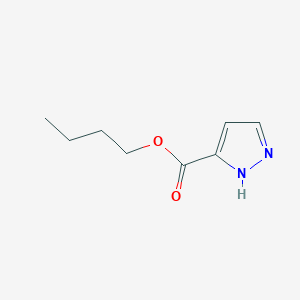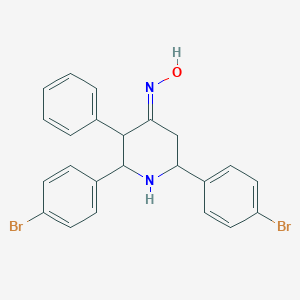
2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime” is a chemical compound with the molecular formula C23H20Br2N2O . It has been used in the synthesis of new pyridine-containing dibromo compounds .
Synthesis Analysis
The compound has been synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions . The synthesis started from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .Molecular Structure Analysis
The atomic and molecular properties of the compound were calculated using a basis set B3LYP/6-31G**++ with hybrid DFT in the gas phase . Analysis of quantum chemical features such as HOMO and LUMO explained that the electronic charge transfer occurred within the system through conjugated paths of the selected compounds .Chemical Reactions Analysis
The compound has been involved in Suzuki cross-coupling reactions . In these reactions, the compound reacted with thiophene-based diboronic ester to form a new copolymer .Physical And Chemical Properties Analysis
The physical properties of the polymer, including solubility and viscosity, were studied, and the results showed good solubility and chain growth for the polymer . The maximum absorption peak for the polymer was 388 nm, and the optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV .Propiedades
IUPAC Name |
(NE)-N-[2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Br2N2O/c24-18-10-6-15(7-11-18)20-14-21(27-28)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26,28H,14H2/b27-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCXAQPCIZPNDX-SZXQPVLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime | |
CAS RN |
124069-16-5 |
Source


|
| Record name | 4-Piperidinone, 2,6-bis(4-bromophenyl)-3-phenyl-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

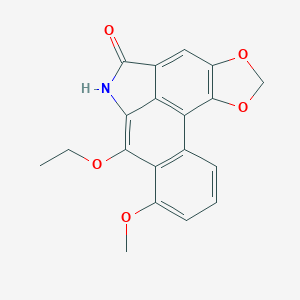
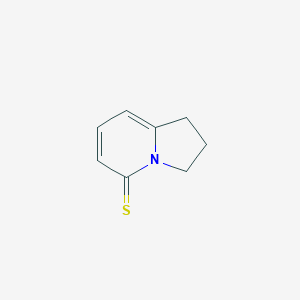
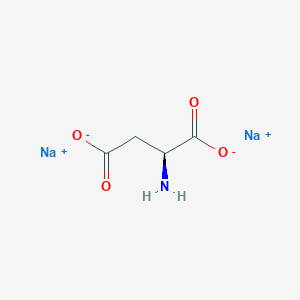
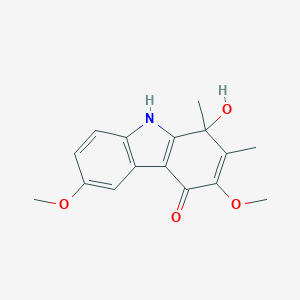
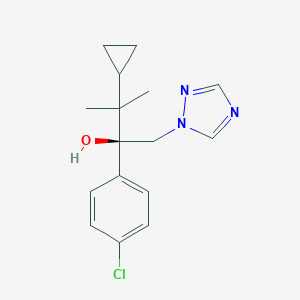
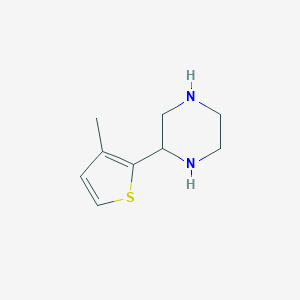
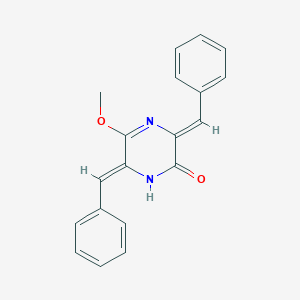

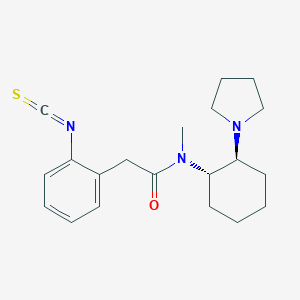
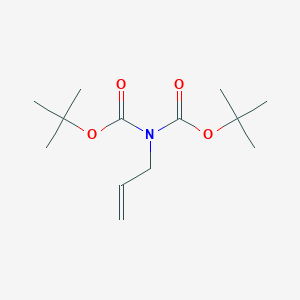
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
